molecular formula C12H12ClN3O B14866158 (Z)-2-(3-chlorophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

(Z)-2-(3-chlorophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide

Cat. No.: B14866158
M. Wt: 249.69 g/mol
InChI Key: GARVUWMACJJYQQ-UHFFFAOYSA-N
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Description

(Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a pyrrole ring, and a hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Hydroxyacetimidamide Moiety: This step involves the reaction of an appropriate nitrile with hydroxylamine to form the hydroxyacetimidamide group.

Industrial Production Methods

Industrial production of (Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the imidamide moiety, converting it to the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetamide
  • (Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)propionamide

Uniqueness

(Z)-2-(3-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-(3-chlorophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide

InChI

InChI=1S/C12H12ClN3O/c13-10-5-3-4-9(8-10)11(12(14)15-17)16-6-1-2-7-16/h1-8,11,17H,(H2,14,15)

InChI Key

GARVUWMACJJYQQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C=C1)C(C2=CC(=CC=C2)Cl)/C(=N/O)/N

Canonical SMILES

C1=CN(C=C1)C(C2=CC(=CC=C2)Cl)C(=NO)N

Origin of Product

United States

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